molecular formula C13H10F3N3O2S B13406618 N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide CAS No. 872604-36-9

N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide

Cat. No.: B13406618
CAS No.: 872604-36-9
M. Wt: 329.30 g/mol
InChI Key: KVJWKYRHUWHRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a carbazole ring, which is further linked to a sulfuric diamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Ring: The carbazole ring can be synthesized through a cyclization reaction involving aniline derivatives and suitable reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Sulfuric Diamide Group: The final step involves the reaction of the carbazole derivative with sulfuric diamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the carbazole ring, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide involves its interaction with molecular targets and pathways. The trifluoromethyl group and carbazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide
  • N-[7-(Trifluoromethyl)-9H-carbazol-4-yl]sulfuric diamide

Uniqueness

N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

872604-36-9

Molecular Formula

C13H10F3N3O2S

Molecular Weight

329.30 g/mol

IUPAC Name

2-(sulfamoylamino)-7-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-4-2-8(19-22(17,20)21)6-12(10)18-11(9)5-7/h1-6,18-19H,(H2,17,20,21)

InChI Key

KVJWKYRHUWHRTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.